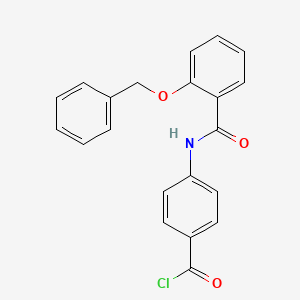
(E)-Allyl 9-Bromonon-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Allyl 9-Bromonon-4-enoate: is a versatile organic compound with the molecular formula C12H19BrO2. It is a brominated derivative of non-4-enoic acid, featuring an allyl group at the 1-position and a bromine atom at the 9-position. This compound is primarily used as a building block in organic synthesis due to its reactivity and structural complexity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with non-4-enoic acid or its derivatives.
Allylation Reaction: The non-4-enoic acid undergoes an allylation reaction to introduce the allyl group at the 1-position.
Bromination: The resulting compound is then subjected to bromination to introduce the bromine atom at the 9-position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Análisis De Reacciones Químicas
(E)-Allyl 9-Bromonon-4-enoate: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Coupling Reactions: Palladium catalysts are typically employed in coupling reactions.
Major Products Formed:
Carboxylic Acids and Esters: Resulting from oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Coupled Products: Resulting from coupling reactions.
Aplicaciones Científicas De Investigación
(E)-Allyl 9-Bromonon-4-enoate: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used to study biological processes involving brominated compounds.
Medicine: It may serve as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (E)-Allyl 9-Bromonon-4-enoate exerts its effects depends on the specific reaction it undergoes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating to both the allyl group and the bromine atom, allowing the nucleophilic attack and subsequent bond formation.
Molecular Targets and Pathways Involved:
Enolate Formation: In reactions involving enolates, the compound forms an enolate intermediate that participates in further reactions.
Transition Metal Catalysis: In coupling reactions, the palladium catalyst plays a crucial role in the reaction mechanism.
Comparación Con Compuestos Similares
(E)-Allyl 9-Bromonon-4-enoate: is unique due to its specific structural features and reactivity. Similar compounds include:
Non-4-enoic Acid: The parent compound without bromination or allylation.
Allyl Bromides: Other allyl bromides with different chain lengths or positions of bromination.
Non-4-enoic Acid Derivatives: Other derivatives of non-4-enoic acid with different functional groups.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C12H19BrO2 |
|---|---|
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
prop-2-enyl (E)-9-bromonon-4-enoate |
InChI |
InChI=1S/C12H19BrO2/c1-2-11-15-12(14)9-7-5-3-4-6-8-10-13/h2-3,5H,1,4,6-11H2/b5-3+ |
Clave InChI |
ZDQRZQQSLWXKTO-HWKANZROSA-N |
SMILES isomérico |
C=CCOC(=O)CC/C=C/CCCCBr |
SMILES canónico |
C=CCOC(=O)CCC=CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


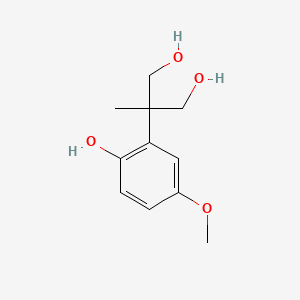
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
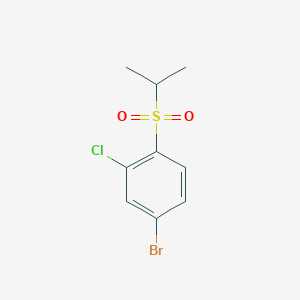
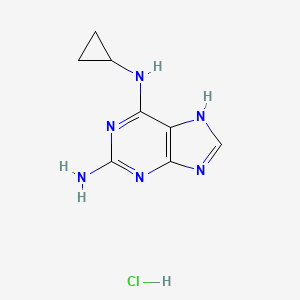
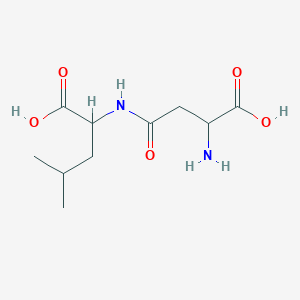
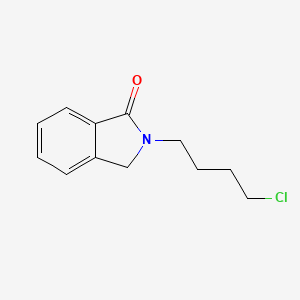


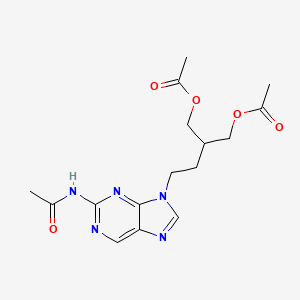
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)
